molecular formula C12H10ClN5O2 B12908587 6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide CAS No. 87977-06-8

6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide

Cat. No.: B12908587
CAS No.: 87977-06-8
M. Wt: 291.69 g/mol
InChI Key: DAOWMLPTKOBCQD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide typically involves the reaction of 4-chlorophenyl isocyanate with 6-amino-3-carboxamidopyridazine. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under controlled temperature conditions . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-(4-Chlorophenyl)ureido)pyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other pyridazine derivatives, this compound’s combination of a 4-chlorophenylureido group and a carboxamide group enhances its potential for diverse applications in medicinal chemistry and material science .

Biological Activity

Overview

6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide, also known as 6-(3-(4-chlorophenyl)ureido)pyridazine-3-carboxamide, is a heterocyclic compound with a pyridazine core. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

PropertyDetails
CAS Number 87977-06-8
Molecular Formula C12H10ClN5O2
Molecular Weight 291.69 g/mol
IUPAC Name 6-[(4-chlorophenyl)carbamoylamino]pyridazine-3-carboxamide
InChI Key DAOWMLPTKOBCQD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism typically involves:

  • Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, leading to modulation of their activity. This is crucial in pathways where enzyme regulation is necessary for therapeutic effects.
  • Receptor Interaction : It may also interact with various receptors, altering signal transduction pathways that affect cellular responses.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridazine have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Antiparasitic Activity

A study focused on optimizing related compounds for antimalarial activity demonstrated that structural modifications can enhance efficacy against Plasmodium species. The findings highlighted that specific substitutions in the pyridazine scaffold could improve both aqueous solubility and metabolic stability, which are critical for in vivo efficacy .

Antiviral Properties

Compounds containing similar functional groups have been investigated for antiviral activities. For example, studies have shown that certain pyridazine derivatives can inhibit viral replication at low concentrations, indicating their potential as antiviral agents .

Case Studies and Research Findings

  • Antimalarial Optimization :
    • A study optimized dihydroquinazolinone derivatives, which share structural similarities with this compound. The optimized compounds demonstrated significant inhibition of PfATP4-associated Na+-ATPase activity, leading to reduced parasitemia in mouse models .
  • Antiviral Efficacy :
    • Research on N-heterocycles indicated that certain derivatives showed enhanced activity against HIV and other viruses. The presence of the 4-chlorophenyl group was noted to improve the curative effect compared to lead compounds .
  • Toxicological Studies :
    • Preliminary toxicological assessments have shown that the compound exhibits dose-dependent effects in animal models, with no significant gender differences in toxicity observed across tested dosages .

Properties

CAS No.

87977-06-8

Molecular Formula

C12H10ClN5O2

Molecular Weight

291.69 g/mol

IUPAC Name

6-[(4-chlorophenyl)carbamoylamino]pyridazine-3-carboxamide

InChI

InChI=1S/C12H10ClN5O2/c13-7-1-3-8(4-2-7)15-12(20)16-10-6-5-9(11(14)19)17-18-10/h1-6H,(H2,14,19)(H2,15,16,18,20)

InChI Key

DAOWMLPTKOBCQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NN=C(C=C2)C(=O)N)Cl

Origin of Product

United States

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